BenchChemオンラインストアへようこそ!

2,4-Diaminopteridine

DHFR inhibition Antifolate Pneumocystis carinii

Procure 2,4-diaminopteridine for applications where core scaffold identity is non-negotiable. Validated precursor for selective DHFR inhibitors achieving 21–102× parasitic selectivity via 6,7-functionalization, and essential reference standard for methotrexate ANDA/QC. Unlike 2,4-diaminoquinazoline alternatives, this pteridine core enables broad-spectrum anti-parasitic activity and serves as the fluorescent product in methotrexate oxidative cleavage HPLC. Also the definitive probe for mammalian aldehyde oxidase substrate specificity and basis for DAMPA antimalarial prodrug strategies.

Molecular Formula C6H6N6
Molecular Weight 162.15 g/mol
CAS No. 1127-93-1
Cat. No. B074722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminopteridine
CAS1127-93-1
Synonyms2,4-diaminopteridine
2,4-NH2-pteridine
Molecular FormulaC6H6N6
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=NC(=N2)N)N
InChIInChI=1S/C6H6N6/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H,(H4,7,8,10,11,12)
InChIKeyCITCTUNIFJOTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminopteridine (CAS 1127-93-1) for Antifolate Research and Pharmaceutical Reference Standards


2,4-Diaminopteridine (CAS: 1127-93-1; C6H6N6; MW: 162.15) is a heterocyclic aromatic compound belonging to the pteridine family, characterized by the presence of two amino groups at the 2 and 4 positions of the fused pyrimidine-pyrazine ring system . It serves as a fundamental synthetic scaffold and precursor for a broad array of biologically significant antifolate compounds, most notably methotrexate, as well as numerous dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) inhibitors developed for antiparasitic, anticancer, and insecticidal applications . The compound is also widely utilized as a reference standard in analytical method development, validation, and quality control for pharmaceutical applications [1].

Why Generic 2,4-Diaminopteridine Substitution Fails in Antifolate Development and Metabolic Studies


Generic substitution of the 2,4-diaminopteridine core with alternative heterocyclic scaffolds (e.g., 2,4-diaminoquinazoline) or other pteridine analogs (e.g., 2-aminopteridine, 4-aminopteridine) leads to profound and quantitatively verifiable differences in critical scientific parameters, including enzyme inhibition selectivity profiles, metabolic stability in oxidative systems, and synthetic accessibility for derivatization [1]. The precise positioning of the 2,4-diamino groups dictates both the electronic characteristics of the ring system and its interaction with key enzymes such as DHFR and PTR1, as well as its susceptibility to mammalian oxidative enzymes like aldehyde oxidase [2]. Furthermore, the 6- and 7-positions of 2,4-diaminopteridine provide unique handles for introducing bulky lipophilic or diarylamine side chains that have been proven to dramatically enhance species selectivity and potency, a capability not readily mirrored by related heterocyclic cores [3]. Therefore, experimental and procurement decisions must be guided by direct comparative evidence rather than assumed functional equivalence within the broader pteridine or antifolate classes.

2,4-Diaminopteridine Quantitative Differentiation Evidence for Inhibitor Selectivity and Stability


2,4-Diaminopteridine as a Core for 2-Orders-of-Magnitude DHFR Selectivity Enhancement over Trimetrexate

The 2,4-diaminopteridine scaffold, when specifically substituted with alkyl and aralkyl groups at the 6- and 7-positions, enables a dramatic increase in species selectivity for dihydrofolate reductase (DHFR) from Toxoplasma gondii and Pneumocystis carinii. A direct comparison of 2,4-diamino-6,7-bis(cyclohexylmethyl)pteridine against the clinically used antifolate trimetrexate revealed a selectivity ratio for the microbial enzyme versus rat liver DHFR that was two orders of magnitude (100-fold) greater for the pteridine derivative [1].

DHFR inhibition Antifolate Pneumocystis carinii Toxoplasma gondii

Superior Antiparasitic Activity of 2,4-Diaminopteridine Derivative GR92754 Against Clinical DHFR Inhibitors

A 2,4-diaminopteridine derivative, 6,7-dibutyl-2,4-diaminopteridine (GR92754), demonstrated superior potency, selectivity, and intracellular activity against both Pneumocystis carinii and Toxoplasma gondii compared to all DHFR agents used clinically. Its IC50 against T. gondii DHFR was 0.033 μM, which is over an order of magnitude more potent than the standard agent pyrimethamine. Against P. carinii DHFR, its IC50 was 0.082 μM, making it at least 10 to 100 times more active than trimethoprim in antagonizing folate precursor uptake [1].

DHFR inhibition Antiparasitic Pneumocystis carinii Toxoplasma gondii

Unique Aldehyde Oxidase Susceptibility of 2,4-Diaminopteridine vs. Aminopteridine Analogs

The metabolic stability of 2,4-diaminopteridine differs fundamentally from its mono-amino analogs, 2-aminopteridine and 4-aminopteridine. While both 2-aminopteridine and 4-aminopteridine are oxidized to their corresponding 7-hydroxy derivatives by rabbit liver aldehyde oxidase, 2,4-diaminopteridine and its 6-methyl and 6-hydroxymethyl derivatives undergo a distinct oxidation at the 7-position, and this reaction is catalyzed solely by rabbit liver aldehyde oxidase, but not by rat liver xanthine oxidase [1].

Metabolism Oxidation Aldehyde Oxidase Pteridine

2,4-Diaminopteridine Core Enables 102-Fold Selectivity for T. gondii DHFR via PT653

The 2,4-diaminopteridine derivative PT653, N-(2,4-diaminopteridin-6-yl)methyldibenz[b,f]azepine, demonstrates that the pteridine core is essential for achieving high species selectivity. Enzyme inhibition data show PT653 is 102-fold selective for Toxoplasma gondii DHFR (tgDHFR) relative to rat liver DHFR (rlDHFR), and 21-fold selective for Pneumocystis carinii DHFR (pcDHFR) relative to rlDHFR [1].

DHFR inhibition Selectivity Toxoplasma gondii Structure-based design

2,4-Diaminopteridine Derivatives Exhibit iNOS Inhibition Comparable or Superior to Methotrexate

In a series of substituted 2,4-diaminopteridine derivatives (10a-10l), several compounds demonstrated inducible nitric oxide synthase (iNOS) inhibitory activity comparable to or stronger than methotrexate (MTX), a clinically established 2,4-diaminopteridine-based drug. Specifically, compounds 10b (IC50 = 18.85 μM) and 10i (IC50 = 24.08 μM) showed stronger iNOS inhibition than MTX, and these two compounds also demonstrated in vivo efficacy in rat septic shock and mouse immunological hepatic injury models [1].

iNOS inhibition Inflammation Septic shock Methotrexate

2,4-Diaminopteridine-Based DAMPA as a Precursor for In Situ Methotrexate Synthesis in Antimalarial Therapy

The 2,4-diaminopteridine derivative DAMPA (2,4-diamino-N10-methyl-pteroic acid) serves as a unique metabolic precursor that can be converted by the parasite's own folate biosynthesis pathway into the potent DHFR inhibitor methotrexate. This mechanism of action is not shared by other antifolate scaffolds. In vitro, DAMPA inhibited P. falciparum growth with an IC50 of 446 ng/mL against an antifolate-sensitive strain and 812 ng/mL against a highly resistant strain under physiological folate conditions [1]. This approach leverages the parasite's essential de novo folate synthesis, which is absent in the human host, offering a potential selectivity advantage.

Antimalarial Antifolate Prodrug Plasmodium falciparum

2,4-Diaminopteridine Application Scenarios in Antifolate Drug Discovery and Analytical Development


Antiparasitic DHFR Inhibitor Discovery Requiring High Species Selectivity

Utilize 2,4-diaminopteridine as the core scaffold for designing DHFR inhibitors targeting P. carinii or T. gondii, where the 6- and 7-positions are functionalized with bulky, lipophilic alkyl or diarylamine groups. This approach, validated by Rosowsky et al. (1995) and Cody et al. (2002), has yielded compounds like PT653 and 6,7-bis(cyclohexylmethyl)pteridine with 21- to 102-fold selectivity for the parasitic enzyme over mammalian DHFR [1][2]. Substituting the 2,4-diaminopteridine core with a 2,4-diaminoquinazoline in such designs leads to a markedly different selectivity profile (favoring P. carinii over T. gondii), making the pteridine core essential for projects targeting broad-spectrum or T. gondii-specific activity [3].

Reference Standard for Methotrexate-Related Analytical Method Development (HPLC/AMV)

Procure high-purity 2,4-diaminopteridine (≥95%) for use as a critical reference standard and synthetic precursor in the development and validation of analytical methods (AMV) for methotrexate and its impurities [1]. The compound is specifically required for quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of methotrexate [2]. Furthermore, 2,4-diaminopteridine is the highly fluorescent product formed during the oxidative cleavage of methotrexate, a key principle utilized in specialized HPLC methods employing post-column derivatization for sensitive detection in biological matrices [3].

Investigating Metabolic Stability via Aldehyde Oxidase Susceptibility

Employ 2,4-diaminopteridine and its 6-substituted derivatives as model compounds to study the substrate specificity and catalytic mechanism of mammalian aldehyde oxidase (AO). The finding by Hodnett et al. (1976) that rabbit liver AO, but not rat liver xanthine oxidase, catalyzes oxidation at the 7-position of 2,4-diaminopteridine provides a clear and specific biochemical assay to differentiate AO activity from that of xanthine oxidase [1]. This is directly relevant for early-stage ADME screening of drug candidates containing a 2,4-diaminopteridine or related heterocyclic moiety, where AO-mediated metabolism can be a significant clearance pathway. Using a mono-aminopteridine analog would yield different oxidation patterns and would not serve as an appropriate control for this specific pathway [2].

Novel Antimalarial Prodrug Concept Exploiting Parasite Folate Biosynthesis

Explore the use of 2,4-diaminopteridine-based precursors like DAMPA as a novel class of antimalarial prodrugs. This strategy, unique to the 2,4-diaminopteridine class, relies on the parasite's dihydrofolate synthase to convert the precursor into the potent DHFR inhibitor methotrexate in situ [1]. This mechanism of action provides a basis for potential synergistic combinations with dihydropteroate synthase inhibitors (e.g., dapsone) and offers a potential route to overcome resistance to conventional DHFR inhibitors. The concept cannot be applied to alternative heterocyclic cores that lack this specific metabolic transformation pathway in Plasmodium species [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Diaminopteridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.